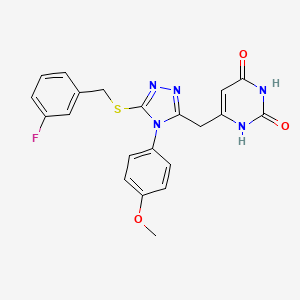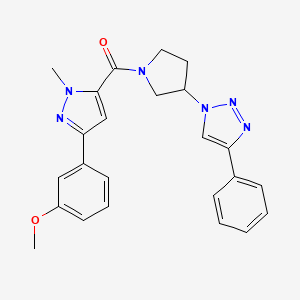
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, triazole, and methanone groups. These structural motifs are found in various compounds with central nervous system (CNS) depressant activity, anticonvulsant properties, and potential antipsychotic effects, as seen in related compounds .
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported, where compounds with similar structures have been synthesized and evaluated pharmacologically . The synthesis often involves the formation of the pyrazole core followed by the introduction of various substituents that can influence the biological activity of the final compound. In the case of triazole-containing compounds, Dimroth rearrangement has been utilized as a key step in the synthesis process .
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their biological activity. For instance, the presence of a methoxyphenyl group can significantly affect the molecule's interaction with biological targets . Single-crystal X-ray analysis is often required to unambiguously determine the structure of regioisomers, which can be challenging to differentiate using standard spectroscopic techniques .
Chemical Reactions Analysis
Compounds containing pyrazole and triazole rings can undergo various chemical reactions. For example, amino pyrazole derivatives can be diazotized to form diazonium salts, which can then be used to synthesize triazine derivatives through coupling reactions . These reactions are essential for the modification of the core structure to enhance biological activity or reduce toxicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of fluorine atoms can increase the lipophilicity and metabolic stability of the compound . The presence of carboxylic acid groups and their esters can also affect the compound's solubility and its ability to form hydrogen-bonded dimers in the solid state .
Applications De Recherche Scientifique
Environmental Exposure to Organophosphorus and Pyrethroid Pesticides
Research on organophosphorus (OP) and pyrethroid (PYR) compounds, which are widely used insecticides, sheds light on the importance of understanding environmental exposure, especially in young children. These compounds are developmental neurotoxicants, and studies in South Australia have revealed widespread chronic exposure in children. This research emphasizes the need for public health policies on the regulation and use of these chemicals to mitigate exposure risks (Babina et al., 2012).
Metabolism and Disposition of Cancer Treatment Agents
Another area of scientific research involves the study of the metabolism and disposition of cancer treatment agents, such as BMS-690514. This compound, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, is being developed for treating non–small-cell lung cancer and metastatic breast cancer. Understanding the pharmacokinetics and metabolism of such compounds is crucial for optimizing their therapeutic efficacy and safety profiles (Christopher et al., 2010).
Novel Psychiatric Treatment Compounds
The development of new psychiatric treatment options, such as CGS 20625, a novel pyrazolopyridine anxiolytic, represents another significant area of research. These compounds offer potential for treating anxiety disorders with fewer side effects compared to existing medications. Studies on CGS 20625, which is a potent and selective ligand for the central benzodiazepine receptor, indicate its efficacy in increasing conflict responding in animal models, suggesting its potential as a therapeutic agent (Williams et al., 1989).
Propriétés
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-28-23(14-21(26-28)18-9-6-10-20(13-18)32-2)24(31)29-12-11-19(15-29)30-16-22(25-27-30)17-7-4-3-5-8-17/h3-10,13-14,16,19H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHKAKXCUZCXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

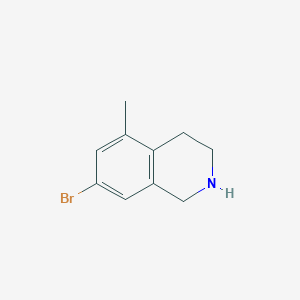
![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)


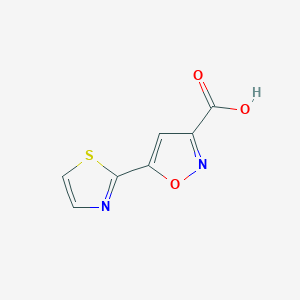
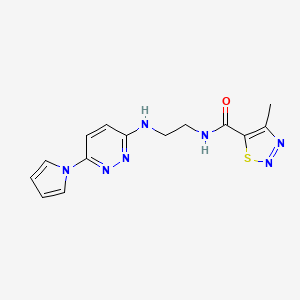
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)
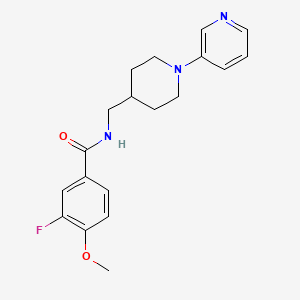
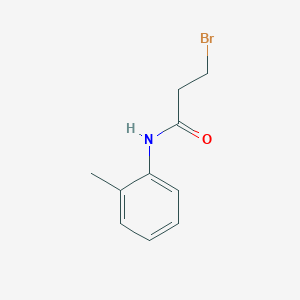
![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)
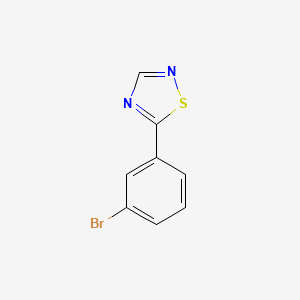
![1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2530007.png)

